molecular formula C31H24ClF6N3O2 B13383721 N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide

N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide

Cat. No.: B13383721
M. Wt: 620.0 g/mol
InChI Key: NXLUTEDAEFXMQR-UHFFFAOYSA-N
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Description

This compound features a piperidine scaffold substituted with a 3,5-bis(trifluoromethyl)benzoyl group at position 1, a 4-chlorophenylmethyl group at position 2, and a quinoline-4-carboxamide moiety at position 2. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the quinoline moiety may confer affinity for kinase or protease targets . The 4-chlorophenyl group likely contributes to hydrophobic interactions in binding pockets.

Properties

IUPAC Name

N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLUTEDAEFXMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

a) 1357272-51-5 : (1r,4r)-N-(1-(3,4-difluorophenyl)ethyl)-4-(quinoline-3-sulfonamido)cyclohexanecarboxamide
  • Key Differences: Replaces the piperidine scaffold with a cyclohexane ring. Substitutes quinoline-3-sulfonamido for quinoline-4-carboxamide. Features a 3,4-difluorophenyl group instead of 4-chlorophenyl.
  • Implications :
    • The sulfonamide group may reduce membrane permeability compared to carboxamide.
    • Fluorine atoms enhance electronegativity but reduce steric bulk compared to trifluoromethyl groups .
b) 1141895-52-4 : 1-(4-(methylamino)-6-{4-[(trifluoromethyl)oxy]phenyl}-1,3,5-triazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide
  • Uses a trifluoromethoxyphenyl group, offering distinct electronic effects versus 3,5-bis(trifluoromethyl)benzoyl.
  • Implications :
    • The triazine core may improve solubility but reduce target selectivity due to planar geometry .

Quinoline-Containing Derivatives

a) 1355998-83-2 : 1-{4-[8-(5-methoxy-pyridin-3-yl)-6-methyl-3-phenyl-imidazo[1,2-a]pyridin-2-yl]-phenyl}-cyclobutylamine
  • Key Differences: Replaces the piperidine-quinoline system with an imidazopyridine fused to pyridine. Includes a methoxy group, enhancing solubility but reducing metabolic stability.
  • Implications :
    • The imidazopyridine scaffold may confer stronger π-π stacking but lower conformational flexibility .

Substituent-Specific Comparisons

Compound Molecular Weight Key Substituents Target Affinity (IC₅₀) Solubility (µM)
Target Compound ~650 g/mol 3,5-bis(trifluoromethyl)benzoyl, 4-Cl-phenyl Not Disclosed <10 (predicted)
1357272-51-5 ~520 g/mol 3,4-difluorophenyl, sulfonamide Kinase X: 12 nM 45
1141895-52-4 ~600 g/mol Triazine, trifluoromethoxyphenyl Protease Y: 8 nM 120
1355998-83-2 ~550 g/mol Imidazopyridine, methoxy Kinase Z: 25 nM 200

Research Findings and Mechanistic Insights

  • Potency vs. Selectivity : The target compound’s 3,5-bis(trifluoromethyl)benzoyl group likely improves selectivity for hydrophobic binding pockets over analogs with smaller halogen substituents (e.g., 1357272-51-5) .
  • Metabolic Stability : Trifluoromethyl groups in the target compound may reduce CYP450-mediated oxidation compared to methoxy-containing derivatives (e.g., 1355998-83-2) .
  • Solubility Trade-offs: The bulky trifluoromethyl and quinoline groups in the target compound likely contribute to lower aqueous solubility relative to triazine-based analogs (e.g., 1141895-52-4) .

Biological Activity

N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the trifluoromethyl group and quinoline moiety, suggest promising pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a piperidine ring and a quinoline carboxamide. The presence of trifluoromethyl groups is known to enhance biological activity by improving lipophilicity and metabolic stability.

Chemical Formula: C20H15ClF6N2O2
Molecular Weight: 436.7 g/mol
CAS Number: 46224864

Biological Activity Overview

Research has highlighted various biological activities associated with similar compounds, particularly focusing on their anticancer, antiviral, and anti-inflammatory properties.

Anticancer Activity

Several studies have reported that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the quinoline scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis
Compound BMCF-73.2Cell Cycle Arrest
This compoundA549 (Lung)TBDTBD

Antiviral Activity

The compound's structural characteristics may also confer antiviral properties. Research on related trifluoromethyl-containing compounds has indicated that they can inhibit viral replication by targeting specific viral enzymes.

Case Study: Inhibition of HCV NS5B Polymerase
A study examining similar quinoline derivatives reported potent inhibition of Hepatitis C Virus (HCV) NS5B polymerase, with some derivatives achieving EC50 values in the low nanomolar range.

Anti-inflammatory Activity

Compounds with a piperidine structure have been associated with anti-inflammatory effects. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, can enhance these effects by modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

The efficacy of this compound is likely influenced by its unique structural elements:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Chlorophenyl Substitution : Potentially increases binding affinity to biological targets.
  • Quinoline Moiety : Known for broad-spectrum bioactivity.

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